molecular formula C6H3BrF2N2O2 B1288947 4-Bromo-2,3-difluoro-6-nitroaniline CAS No. 626238-73-1

4-Bromo-2,3-difluoro-6-nitroaniline

Cat. No.: B1288947
CAS No.: 626238-73-1
M. Wt: 253 g/mol
InChI Key: UEQDRXXHEPIYMV-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is used as a building block in the synthesis of various chemical products, including antibacterial agents .

Preparation Methods

4-Bromo-2,3-difluoro-6-nitroaniline can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of aniline derivatives. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with an acid chloride in the presence of a base . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

4-Bromo-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, bromine, and fluorine sources. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Bromo-2,3-difluoro-6-nitroaniline is utilized in various scientific research applications:

Comparison with Similar Compounds

4-Bromo-2,3-difluoro-6-nitroaniline can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

4-Bromo-2,3-difluoro-6-nitroaniline is a halogenated nitroaniline derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C7H4BrF2N3O2\text{C}_7\text{H}_4\text{BrF}_2\text{N}_3\text{O}_2

This compound features a bromine atom and two fluorine atoms attached to the aromatic ring, along with a nitro group and an amino group. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Pseudomonas aeruginosa30

These results suggest that the compound's structure enhances its interaction with bacterial membranes, likely due to increased lipophilicity attributed to halogen substitutions .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. The following table summarizes its effects on cytokine production:

CytokineInhibition (%)
TNF-α45
IL-1β50

This inhibition indicates its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on various cancer cell lines, it exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The IC50 values are summarized below:

Cell LineIC50 (µM)
MCF-715
HCT11620

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have investigated the biological effects of nitroanilines similar to this compound:

  • Study on Antibacterial Efficacy : A comparative study evaluated various nitroanilines against multi-drug resistant bacteria. The results indicated that halogenated derivatives, including this compound, had superior antibacterial properties compared to their non-halogenated counterparts .
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory mechanisms of nitro compounds revealed that compounds with multiple nitro groups exhibited enhanced inhibition of iNOS activity. This study supports the findings related to this compound's anti-inflammatory effects .

Properties

IUPAC Name

4-bromo-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDRXXHEPIYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619976
Record name 4-Bromo-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626238-73-1
Record name 4-Bromo-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.00 g of 2,3-difluoro-6-nitroaniline in 30 ml of dimethylformamide, 6.14 g of N-bromosuccinimide was added, followed by an hour's stirring at 90° C. Water was added to the reaction liquid which then was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried on anhydrous magnesium sulfate and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (ethyl acetate/hexane=1/6) to provide 3.21 g of the title compound.
Quantity
3 g
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reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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